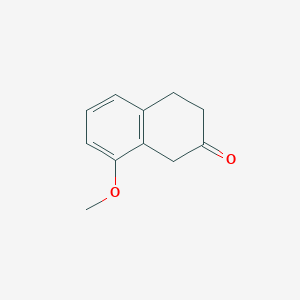

8-Methoxy-2-tetralone

概要

説明

8-Methoxy-2-tetralone: is an organic compound with the molecular formula C11H12O2 . It is a derivative of tetralone, characterized by a methoxy group at the 8th position of the tetralone structure.

作用機序

Target of Action

This compound is a derivative of tetralone, a class of compounds that have been studied for their potential biological activities . .

Biochemical Pathways

The biochemical pathways influenced by 8-Methoxy-2-tetralone are not well-defined. As a derivative of tetralone, it may potentially influence similar biochemical pathways as other tetralone compounds. Without specific studies on this compound, it is difficult to definitively state which biochemical pathways it affects .

Pharmacokinetics

The compound has a molecular weight of 176.21 , which suggests it may have favorable bioavailability due to its relatively small size.

Result of Action

The molecular and cellular effects of this compound are currently unknown. While some tetralone derivatives have been studied for their potential biological activities

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a compound. Without specific studies, it is difficult to determine how these factors might influence this compound .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-tetralone typically involves the following steps:

Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Reduction: The resulting compound is then reduced to 4-(4-methoxyphenyl)butanoic acid.

Cyclization: The final step involves cyclization using methanesulfonic acid to yield this compound.

Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and reduces reaction time significantly compared to traditional batch processes .

化学反応の分析

Types of Reactions: 8-Methoxy-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into 8-methoxy-2-tetralol.

Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.

Major Products:

Oxidation: Produces quinones.

Reduction: Yields 8-methoxy-2-tetralol.

Substitution: Results in various substituted tetralones depending on the reagents used.

科学的研究の応用

8-Methoxy-2-tetralone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research has explored its use in the development of drugs targeting central nervous system disorders.

Industry: It is utilized in the production of materials with specific chemical properties

類似化合物との比較

- 6-Methoxy-1-tetralone

- 7-Methoxy-1-tetralone

- 2,6-Dihydroxynaphthalene

- 1,6-Dihydroxynaphthalene

Comparison: 8-Methoxy-2-tetralone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to

生物活性

8-Methoxy-2-tetralone, a derivative of tetralone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through various methods, including the Vilsmeier reaction and other synthetic routes involving substituted phenolic compounds. The compound's structure allows it to interact with biological targets effectively, leading to its notable pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound showed potent cytotoxicity against KB cancer cell lines with an IC50 value lower than that of standard chemotherapeutics . Additionally, it was effective against colorectal cancer cell lines, enhancing the growth-inhibitory effects when combined with calcitriol .

Antimicrobial Properties

The compound also displays antimicrobial activity. Various derivatives of tetralones, including this compound, have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as lead compounds in developing new antibiotics .

MAO Inhibition

Monoamine oxidase (MAO) inhibition is another area where this compound shows promise. Studies indicate that it can selectively inhibit MAO-B over MAO-A, which may have implications for treating neurodegenerative diseases like Parkinson's . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the tetralone ring can enhance inhibitory potency .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic processes, leading to cell death.

- MAO Inhibition : By binding to the active site of MAO enzymes, it prevents the breakdown of neurotransmitters, thereby increasing their availability in the synaptic cleft.

Case Studies and Research Findings

- Anticancer Efficacy : A study demonstrated that this compound had a GI50 value of 14 μM against COLO205 colon cancer cells, indicating substantial anticancer efficacy .

- Antimicrobial Testing : In a comparative study, derivatives including this compound exhibited inhibition zones ranging from 20 mm to 25 mm against various pathogens, showcasing their potential as effective antimicrobial agents .

- MAO-B Selectivity : Research highlighted that certain tetralone derivatives displayed IC50 values as low as 4.5 μM for MAO-B inhibition, suggesting that modifications to the tetralone structure can significantly enhance selectivity and potency .

特性

IUPAC Name |

8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYBORAHYUCUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399746 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5309-19-3 | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Methoxy-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 8-Methoxy-2-tetralone in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex polycyclic structures. For example, it acts as a crucial starting material in synthesizing various derivatives of 7H-dibenzo[c,g]carbazole, a potent carcinogen. This compound also finds utility in the development of potential pharmaceuticals, as evidenced by its role in synthesizing radiolabeled ligands for studying serotonin receptors.

Q2: Can you describe an efficient synthesis route for this compound?

A2: A streamlined synthesis of this compound starts with 2-bromophenylacetic acid and achieves an overall yield of approximately 50%. The key steps involve a Friedel-Crafts acylation/cyclization, ketone protection, a copper(I)-catalyzed methoxylation of the aromatic bromide (using an ester as a co-catalyst), and finally, ketone deprotection.

Q3: How is this compound utilized in preparing biologically active compounds?

A3: this compound plays a crucial role in the multi-step synthesis of R‐(+)‐ and S‐(−)‐8‐hydroxy‐2‐(N, N‐dipropylamino)-[2‐3H] tetralin. HCl (8‐OH‐DPAT), a 5HT1A receptor agonist. The process involves reductive amination, acylation, reduction, and chiral separation to yield the target compound.

Q4: How is this compound utilized in studying gibberellin synthesis?

A4: Researchers utilize this compound to synthesize intermediates containing the cyclohexa-2,4-dienone moiety, relevant for gibberellin synthesis. For instance, it can be converted to 1,2,3,4-tetrahydro-8-hydroxy-2-naphthoic acid, which upon diazotization and acid-catalyzed reaction, yields tricyclic ketones with the desired cyclohexa-2,4-dienone structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。